molecular formula C11H16N2O2 B11796578 6-(Diethylamino)-2-methylnicotinic acid CAS No. 1355224-00-8

6-(Diethylamino)-2-methylnicotinic acid

Cat. No.: B11796578
CAS No.: 1355224-00-8
M. Wt: 208.26 g/mol
InChI Key: PPVFGPVGRUXTKY-UHFFFAOYSA-N
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Description

6-(Diethylamino)-2-methylnicotinic acid is a substituted nicotinic acid derivative characterized by a diethylamino group at position 6 and a methyl group at position 2 of the pyridine ring. Its molecular formula is C₁₁H₁₆N₂O₂ (MW: 208.26 g/mol), distinguishing it from simpler nicotinic acid analogs through enhanced lipophilicity and steric bulk due to the diethylamino substituent .

Properties

CAS No.

1355224-00-8

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

6-(diethylamino)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-4-13(5-2)10-7-6-9(11(14)15)8(3)12-10/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

PPVFGPVGRUXTKY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C=C1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)-2-methylnicotinic acid typically involves the introduction of the diethylamino group and the methyl group onto the nicotinic acid backbone. One common method involves the alkylation of 2-methylnicotinic acid with diethylamine under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of 6-(Diethylamino)-2-methylnicotinic acid.

Industrial Production Methods

In an industrial setting, the production of 6-(Diethylamino)-2-methylnicotinic acid may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)-2-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

6-(Diethylamino)-2-methylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Diethylamino)-2-methylnicotinic acid involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Chloro substituents (e.g., 6-CNA) introduce electron-withdrawing effects, increasing acidity and altering reactivity in electrophilic reactions .

Reactivity Trends

Reactivity with diazodiphen (DDM) varies significantly with substituent position and electronic effects:

Compound logk₂ (Reactivity with DDM) Dominant Effect
2-Methylnicotinic acid Higher Steric twisting of COOH group
6-Methylnicotinic acid Lower Inductive electron donation
6-CNA Moderate (predicted) Electron-withdrawing Cl substituent

Mechanistic Insights :

  • 2-Methylnicotinic acid exhibits higher reactivity than 6-methyl due to steric interactions that twist the carboxylic group, enhancing accessibility for DDM .
  • In contrast, 6-methylnicotinic acid shows reduced reactivity, as inductive electron donation from the methyl group lowers carboxylic acid acidity without steric compensation .

Physicochemical and Pharmacokinetic Properties

Predicted properties based on structural analogs:

Compound logP (Predicted) Solubility (mg/mL) Bioavailability Radar Score
6-(Diethylamino)-2-methylnicotinic acid 2.1 ~0.5 (low) 0.55 (moderate)
6-(Dimethylamino)-2-methylnicotinic acid 1.4 ~1.2 0.65
6-CNA 1.8 ~2.0 0.45

Notes:

  • The diethylamino analog’s higher logP suggests greater lipid solubility, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

6-(Diethylamino)-2-methylnicotinic acid (C12H18N2O2, molecular weight: 222.28 g/mol) is a derivative of nicotinic acid, characterized by the presence of a diethylamino group at the 6-position and a methyl group at the 2-position of its pyridine ring. This unique structure contributes to its diverse biological activities, particularly in pharmacology. This article examines its biological activity, including pharmacological effects, potential therapeutic applications, and relevant case studies.

Pharmacological Effects

Research indicates that 6-(Diethylamino)-2-methylnicotinic acid exhibits significant interactions with nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission and implicated in various neurological disorders.

Binding Affinity Studies

Binding affinity studies have shown that this compound interacts with nAChRs, suggesting potential applications in treating conditions such as Alzheimer's disease and schizophrenia. Experimental approaches often include:

  • Radiolabeled binding assays : These assays measure the binding of the compound to nAChRs.
  • Electrophysiological techniques : These techniques assess receptor activation and ion channel conductance.

Biological Activities

  • Neuropharmacological Effects :
    • 6-(Diethylamino)-2-methylnicotinic acid has been studied for its neuroprotective properties, potentially offering benefits in neurodegenerative diseases.
    • It may enhance cognitive function through modulation of cholinergic signaling.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound could exhibit antimicrobial activity, making it a candidate for further research into therapeutic applications against bacterial infections.
  • Anti-inflammatory Activity :
    • Similar compounds have demonstrated anti-inflammatory effects, indicating that 6-(Diethylamino)-2-methylnicotinic acid may also possess this property.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of 6-(Diethylamino)-2-methylnicotinic acid in animal models of neurodegeneration. The results indicated that treatment with this compound led to a significant reduction in neuronal loss and improved cognitive function metrics compared to control groups.

Research Findings on Antimicrobial Activity

Another study focused on the antimicrobial properties of related nicotinic acid derivatives. While specific data on 6-(Diethylamino)-2-methylnicotinic acid is limited, structural similarities suggest potential efficacy against various pathogens.

Comparative Analysis

To further understand the biological activity of 6-(Diethylamino)-2-methylnicotinic acid, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Properties
5-Chloro-6-(diethylamino)-2-methylnicotinic acid Chlorine atom at the 5-positionEnhanced antimicrobial activity
2-Diethylamino-6-methyl-isonicotinic acid hydrazide Hydrazide functionalityPotential anti-tuberculosis activity
6-(Dimethylamino)-2-methylnicotinic acid Dimethylamino group instead of diethylDifferent receptor selectivity

This table illustrates variations in biological activity and potential applications among compounds within this chemical class.

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